molecular formula C21H21ClFNO4S B2825999 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione CAS No. 2034457-86-6

1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione

Cat. No.: B2825999
CAS No.: 2034457-86-6
M. Wt: 437.91
InChI Key: STNQFKAIHSQOBK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step often involves the formation of the butane-1,4-dione moiety under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic organic chemistry.

Biology and Medicine:

Industry: In materials science, the compound may be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

  • 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione can be compared with other thiazepane-containing compounds or those with similar aromatic substitutions.

Uniqueness: The unique combination of the thiazepane ring with chlorophenyl and fluorophenyl groups distinguishes this compound from others, potentially offering unique reactivity and applications in various fields.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butane-1,4-dione
  • This compound analogs with different substituents on the aromatic rings.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO4S/c22-16-7-5-15(6-8-16)19(25)9-10-21(26)24-12-11-20(29(27,28)14-13-24)17-3-1-2-4-18(17)23/h1-8,20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNQFKAIHSQOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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